molecular formula C26H19N3O5S B4072408 4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide

4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide

Cat. No. B4072408
M. Wt: 485.5 g/mol
InChI Key: VUTFZLVUMNCGOR-UHFFFAOYSA-N
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Description

4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide, commonly known as OP-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OP-PB belongs to the family of benzamides and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of OP-PB involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of cancer and inflammation. OP-PB inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme that is upregulated in cancer and inflammation, leading to the production of prostaglandins. OP-PB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
OP-PB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. OP-PB has also been found to reduce the proliferation and migration of cancer cells by inhibiting the activity of COX-2 and NF-κB.

Advantages and Limitations for Lab Experiments

OP-PB has several advantages for lab experiments. It is a potent inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these proteins in cancer and inflammation. OP-PB is also relatively stable and can be easily synthesized in the laboratory. However, OP-PB has certain limitations, such as its poor solubility in water and low bioavailability. These limitations can affect the efficacy of OP-PB in vivo and limit its potential therapeutic applications.

Future Directions

There are several future directions for research on OP-PB. One area of research is the development of more potent and selective inhibitors of COX-2 and NF-κB. Another area of research is the development of novel drug delivery systems that can improve the bioavailability of OP-PB. Additionally, further studies are needed to investigate the safety and efficacy of OP-PB in vivo and to explore its potential therapeutic applications in various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, OP-PB is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It exhibits anti-inflammatory, antitumor, and antifibrotic properties and has been shown to inhibit the activity of COX-2 and NF-κB. While OP-PB has several advantages for lab experiments, it also has certain limitations that need to be addressed. Further research is needed to explore the potential therapeutic applications of OP-PB and to develop more potent and selective inhibitors of COX-2 and NF-κB.

Scientific Research Applications

OP-PB has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antifibrotic properties. OP-PB has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models, making it a promising candidate for cancer treatment and anti-inflammatory drugs.

properties

IUPAC Name

4-(2-oxo-2-phenylacetyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5S/c30-24(18-6-2-1-3-7-18)25(31)19-9-11-20(12-10-19)26(32)28-21-13-15-22(16-14-21)35(33,34)29-23-8-4-5-17-27-23/h1-17H,(H,27,29)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTFZLVUMNCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[oxo(phenyl)acetyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide
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4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide

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